2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid
CAS No.: 876624-49-6
Cat. No.: VC7462258
Molecular Formula: C13H22N2O5
Molecular Weight: 286.328
* For research use only. Not for human or veterinary use.
![2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid - 876624-49-6](/images/structure/VC7462258.png)
Specification
CAS No. | 876624-49-6 |
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Molecular Formula | C13H22N2O5 |
Molecular Weight | 286.328 |
IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |
Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17) |
Standard InChI Key | JABSORAZQPYNMZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of N-protected azepane derivatives, featuring a Boc group at the 3-position of the azepane ring and a ketone at the 2-position. The acetic acid substituent at the 1-position introduces polarity, influencing solubility and reactivity. The molecular formula is C₁₃H₂₂N₂O₅, with a molecular weight of 286.32 g/mol . Key structural elements include:
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Azepane backbone: A seven-membered saturated ring with one nitrogen atom.
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Boc protection: The tert-butoxycarbonyl group shields the amine during synthetic steps, enabling selective reactions at other sites .
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Ketone functionality: The 2-oxo group enhances electrophilicity, facilitating nucleophilic additions or reductions.
Physicochemical Properties
Experimental data from supplier specifications and computational models reveal:
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Solubility: Slightly soluble in chloroform and methanol, with better solubility in dimethyl sulfoxide (DMSO) .
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Hydrogen bonding: Two donors (NH and COOH) and four acceptors (carbonyl oxygens and ether oxygen) .
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Rotatable bonds: Five, suggesting conformational flexibility .
These properties make the compound suitable for solution-phase reactions and intermediate storage under ambient conditions.
Synthesis and Manufacturing
Purification and Quality Control
Suppliers report purities ≥90% (Chem-Impex) to ≥95% (Enamine), achieved via column chromatography or recrystallization . Analytical techniques include:
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HPLC: For purity assessment.
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NMR: To confirm regiochemistry (e.g., ¹H NMR for Boc group integration).
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Mass spectrometry: Verification of molecular ion peaks at m/z 286.32 .
Supplier | Purity | Packaging | Price (USD) | Lead Time |
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Enamine US | 95% | 100 mg | 82 | 2 days |
SIA Enamine | 95% | 2.5 g | 613 | 3 days |
Chem-Impex | 90% | 1 g | 611 | 12 days |
Pricing scales nonlinearly with quantity, reflecting synthesis and purification costs.
Shipping and Stability
All suppliers ship the compound at room temperature, indicating stability under standard transit conditions . Long-term storage recommendations likely include desiccation and protection from light.
Applications in Pharmaceutical Research
β-Lactamase Inhibition
Patent EP2857401B1 highlights structurally related diazabicyclooctanes as β-lactamase inhibitors. The Boc-protected amine in 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid may serve as a precursor to such inhibitors, which restore the efficacy of β-lactam antibiotics against resistant bacteria .
Peptidomimetic Design
The azepane ring mimics proline’s conformational constraints, making the compound valuable in designing protease-resistant peptides. The acetic acid group enables conjugation to solid supports or fluorescent tags for combinatorial libraries.
Future Research Directions
Mechanistic Studies
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Enzyme kinetics: Quantify inhibition constants (Kᵢ) against Class A/C/D β-lactamases.
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Metabolic stability: Assess susceptibility to hepatic esterases via in vitro assays.
Derivative Synthesis
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Boc deprotection: Generate free amines for further functionalization.
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Esterification: Modify the acetic acid to improve membrane permeability.
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